molecular formula C9H9N3O2 B2985569 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid CAS No. 933718-59-3

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid

Cat. No.: B2985569
CAS No.: 933718-59-3
M. Wt: 191.19
InChI Key: BFWIIULHXIRTDK-UHFFFAOYSA-N
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Description

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia, leading to the formation of the imidazole ring fused with the pyridine ring . The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid is a compound characterized by its unique imidazo[4,5-c]pyridine moiety combined with a propanoic acid functional group. This structural configuration is believed to contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 933718-59-3

The presence of the imidazo ring enhances the compound's reactivity and solubility, which are critical for its biological interactions and therapeutic applications .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the context of pharmacological applications. The following sections outline specific areas of research regarding its biological activity.

1. Pharmacological Potential

Research has suggested that this compound may interact with various biological targets, potentially influencing pathways relevant to cancer treatment and other diseases:

  • Mechanism of Action : Investigations into the binding affinity of this compound with specific receptors are ongoing. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics .

2. Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrate that this compound may inhibit certain enzymatic activities associated with tumor growth. For instance, it has been shown to affect pathways involving Akt signaling, which is critical in cancer cell proliferation .
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy of this compound. Results indicate potential benefits in reducing tumor size and improving survival rates in treated subjects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acidC₉H₉N₃O₂Different imidazole ring structure; potential different biological activity
2-(1H-imidazo[4,5-b]pyridin-2-yl)acetic acidC₈H₈N₃O₂Shorter carbon chain; may exhibit different reactivity
1-(1H-imidazo[4,5-c]pyridin-2-yl)ethanolC₉H₉N₃OAlcohol functional group; potentially different solubility characteristics

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Properties

IUPAC Name

3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)2-1-8-11-6-3-4-10-5-7(6)12-8/h3-5H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWIIULHXIRTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933718-59-3
Record name 3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid
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